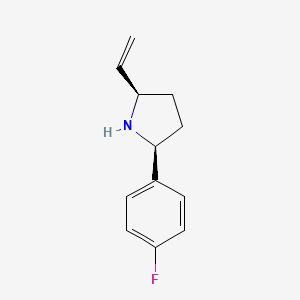
(2S,5R)-2-(4-Fluorophenyl)-5-vinylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,5R)-2-(4-Fluorophenyl)-5-vinylpyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 4-fluorophenyl group and a vinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(4-Fluorophenyl)-5-vinylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and (S)-proline.
Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with (S)-proline to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
(2S,5R)-2-(4-Fluorophenyl)-5-vinylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Halogenated and nitrated derivatives.
科学的研究の応用
(2S,5R)-2-(4-Fluorophenyl)-5-vinylpyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its chiral nature.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2S,5R)-2-(4-Fluorophenyl)-5-vinylpyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- (2S,5R)-2-(4-Fluorophenyl)-5-methylpyrrolidine
- (2S,5R)-2-(4-Fluorophenyl)-5-ethylpyrrolidine
- (2S,5R)-2-(4-Fluorophenyl)-5-propylpyrrolidine
Uniqueness
(2S,5R)-2-(4-Fluorophenyl)-5-vinylpyrrolidine is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential for further functionalization. This differentiates it from similar compounds that may have different alkyl substituents, leading to variations in their chemical and biological properties.
特性
分子式 |
C12H14FN |
|---|---|
分子量 |
191.24 g/mol |
IUPAC名 |
(2R,5S)-2-ethenyl-5-(4-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C12H14FN/c1-2-11-7-8-12(14-11)9-3-5-10(13)6-4-9/h2-6,11-12,14H,1,7-8H2/t11-,12-/m0/s1 |
InChIキー |
MMNFNPSVLGYCDJ-RYUDHWBXSA-N |
異性体SMILES |
C=C[C@H]1CC[C@H](N1)C2=CC=C(C=C2)F |
正規SMILES |
C=CC1CCC(N1)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



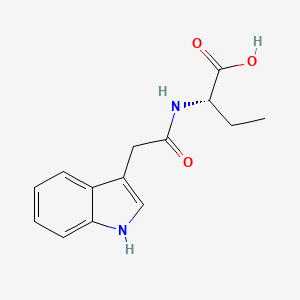
![2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B12941839.png)
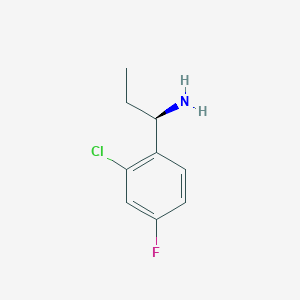

![Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12941846.png)

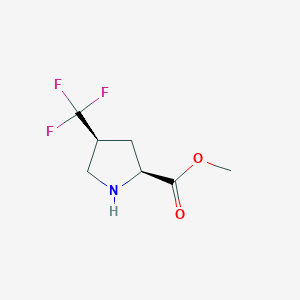
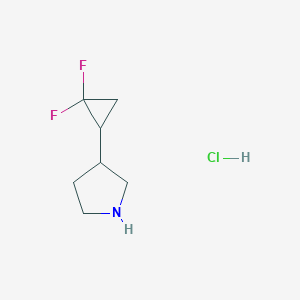
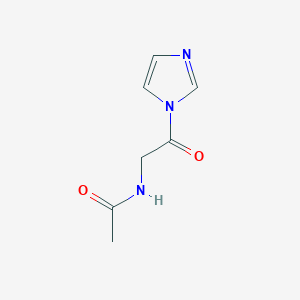
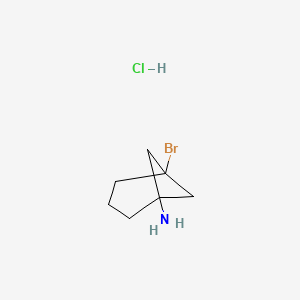
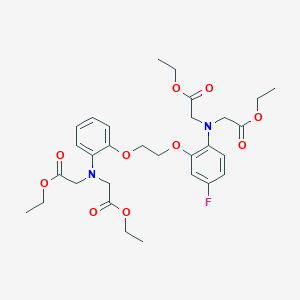

![(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutyl)methanamine](/img/structure/B12941898.png)
